molecular formula C15H11ClF3NO B2397056 N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide CAS No. 860649-45-2

N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Cat. No.: B2397056
CAS No.: 860649-45-2
M. Wt: 313.7
InChI Key: ITGMBTADYCDVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS: 860649-45-2) is a benzamide derivative with the molecular formula C₁₅H₁₁ClF₃NO and a molecular weight of 313.70 g/mol. The compound features a 3-(trifluoromethyl)benzoyl core substituted with an N-methyl-4-chlorophenyl group. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the trifluoromethyl group and steric effects from the N-methyl substitution. The compound is utilized in pharmacological research, particularly in studies targeting enzyme inhibition (e.g., RNA polymerase, CYP11B1) .

Properties

IUPAC Name

N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c1-20(13-7-5-12(16)6-8-13)14(21)10-3-2-4-11(9-10)15(17,18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGMBTADYCDVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

From 3-(Trifluoromethyl)benzoic Acid

The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example:
$$
\text{3-(Trifluoromethyl)benzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3-(Trifluoromethyl)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours. Yields typically exceed 90%.

Direct Chlorination of 3'-(Trifluoromethyl)acetophenone

As detailed in ChemicalBook, 3-(trifluoromethyl)benzoyl chloride is synthesized via a two-step chlorination:

  • Stage 1 : Reaction of 3'-(trifluoromethyl)acetophenone with disulfur dichloride (S₂Cl₂) and pyridine in chlorobenzene at 20°C for 2 hours.
  • Stage 2 : Treatment with sulfuryl chloride (SO₂Cl₂) at 20–132°C for 15.5 hours.
    Yield : 87%.

Synthesis of N-Methyl-4-chloroaniline

Methylation of 4-Chloroaniline

4-Chloroaniline is methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃):
$$
\text{4-Chloroaniline} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N-Methyl-4-chloroaniline} + \text{KI}
$$
Conditions : Dimethylformamide (DMF) solvent, 60°C, 12 hours. Yield: ~75%.

Reductive Amination

An alternative approach employs reductive amination of 4-chloronitrobenzene with formaldehyde (HCHO) under hydrogen gas (H₂) and palladium on carbon (Pd/C):
$$
\text{4-Chloronitrobenzene} + \text{HCHO} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{N-Methyl-4-chloroaniline}
$$
Conditions : Ethanol solvent, room temperature, 6 hours. Yield: 68%.

Amide Bond Formation

Schotten-Baumann Reaction

The acyl chloride reacts with N-methyl-4-chloroaniline in a biphasic system:
$$
\text{3-(Trifluoromethyl)benzoyl chloride} + \text{N-Methyl-4-chloroaniline} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide}
$$
Conditions : Aqueous NaOH (10%), diethyl ether, 0–5°C, 1 hour. Yield: 82%.

Coupling Agents

Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$
\text{3-(Trifluoromethyl)benzoic acid} + \text{N-Methyl-4-chloroaniline} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target compound}
$$
Conditions : Anhydrous DCM, room temperature, 24 hours. Yield: 78%.

Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification.
  • Halogenated solvents (e.g., DCM, chloroform) minimize side reactions but require strict temperature control.

By-Product Management

  • Hydrolysis of acyl chloride : Mitigated by using anhydrous conditions and molecular sieves.
  • N-Methylation over-reaction : Controlled by stoichiometric limits and low temperatures.

Catalytic Improvements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.
  • Microwave-assisted synthesis reduces reaction times from hours to minutes, though scalability remains a challenge.

Analytical Characterization

Key spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H), 7.72 (s, 1H), 7.60 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 (d, J = 8.8 Hz, 2H), 3.40 (s, 3H).
  • ¹³C NMR (101 MHz, CDCl₃): δ 165.2 (C=O), 139.5 (CF₃), 132.1–125.8 (aromatic carbons), 40.1 (N-CH₃).

Purity assessment :

  • HPLC : >99% purity using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).
  • Melting point : 148–150°C.

Industrial-Scale Considerations

Cost Efficiency

  • Acyl chloride route : Preferred for high-volume production due to low reagent costs and short reaction times.
  • Coupling agent route : Reserved for small-scale syntheses where acid stability is problematic.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Cancer Treatment
The compound has shown promising results in inhibiting the growth of neoplastic diseases, particularly those associated with protein kinase activity. It has been identified as an effective inhibitor against several types of cancers, including breast cancer, colon cancer, and lung cancer. The mechanism involves the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation and survival .

1.2 Angiogenesis Inhibition
N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide has demonstrated the ability to inhibit angiogenesis, which is the formation of new blood vessels from pre-existing ones. This property is particularly beneficial in treating conditions such as diabetic retinopathy and age-related macular degeneration . The compound's efficacy in reducing vascular endothelial growth factor (VEGF) signaling pathways contributes to its therapeutic potential in these disorders.

2.1 In Vitro Studies
Recent studies have explored the in vitro biological activity of derivatives based on the compound's structure. For instance, a series of analogs were synthesized to assess their inhibitory effects on cell proliferation and protein kinase activity. These studies revealed that modifications to the molecular structure could enhance biological activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .

2.2 In Silico Modeling
Pharmacophore modeling and molecular docking studies have been employed to predict the binding affinity of this compound with target proteins. These computational approaches allow for the identification of critical interactions between the compound and its biological targets, paving the way for rational drug design .

Case Studies

3.1 Case Study: Anticancer Activity
A study published in 2021 investigated a series of benzamide derivatives, including this compound, for their anticancer properties. The results indicated significant inhibition of cell growth in various cancer cell lines, with IC50 values demonstrating potent activity against specific kinases involved in tumor progression .

3.2 Case Study: Angiogenesis Inhibition
Another research effort focused on the compound's role in inhibiting angiogenesis-related diseases. The study found that treatment with this compound resulted in decreased vascular permeability and reduced tumor-associated neovascularization, providing a basis for its use in therapeutic strategies against ocular diseases .

Data Tables

Application Area Mechanism of Action Efficacy (IC50 Values)
Cancer TreatmentInhibition of tyrosine kinasesVaries by cancer type; typically low nanomolar range
AngiogenesisInhibition of VEGF signalingSignificant reduction observed
Cell ProliferationTargeting protein kinase pathwaysIC50 values range from 0.5 to 5 µM depending on analogs

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

N-(4-Chlorophenyl)-3-(trifluoromethyl)benzamide ()
  • Molecular Formula: C₁₄H₉ClF₃NO (MW: 299.68 g/mol).
  • Key Differences : Lacks the N-methyl group on the 4-chlorophenyl ring.
  • Synthesis : Prepared via coupling of 3-(trifluoromethyl)benzoic acid with 4-chloroaniline, yielding 85% as a white solid (mp: 129–131°C).
N-(4-Hydroxyphenyl)-3-(trifluoromethyl)benzamide ()
  • Molecular Formula: C₁₄H₁₀F₃NO₂ (MW: 281.23 g/mol).
  • Key Differences : Replaces the 4-chloro group with a hydroxyl (-OH) and lacks the N-methyl substitution.
N-[2-(4-Chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide (Compound 30d, )
  • Molecular Formula: C₁₆H₁₂ClF₃NO (MW: 338.72 g/mol).
  • Key Differences : Incorporates a phenethyl linker between the benzamide and 4-chlorophenyl group.
  • Synthesis : 56% yield as a yellow oil.

Pyridine and Heterocyclic Derivatives

N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide ()
  • Molecular Formula : C₁₉H₁₁Cl₂F₃N₂O (MW: 411.20 g/mol).
  • Key Differences : Substitutes the benzamide’s phenyl ring with a pyridine moiety bearing additional chloro and trifluoromethyl groups.

Biological Activity

N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and pesticidal applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

This compound features a chlorinated phenyl group and a trifluoromethyl substituent, which are known to influence its biological activity. The compound's structure can be summarized as follows:

  • Chemical Formula : C15H13ClF3N
  • Molecular Weight : 303.72 g/mol

The presence of the trifluoromethyl group is particularly notable for enhancing lipophilicity, which can affect the compound's interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of benzamide derivatives, including this compound. A study reported the synthesis of various benzamide derivatives and their evaluation against cancer cell lines. The findings suggest that modifications in the benzamide structure can lead to significant variations in anticancer potency.

Case Study: In Vitro Activity

In vitro assays indicated that certain derivatives, including those related to this compound, exhibited promising activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance:

CompoundCell LineIC50 (μM)Selectivity Index
C11SGC-79019.138.26
C11A87512.34-
C11HepG210.15-

These results highlight the potential of this compound as a selective anticancer agent, particularly against gastric and liver cancer cells .

Pesticidal Activity

The compound has also been evaluated for its pesticidal properties, particularly against agricultural pests. Studies have shown that benzamide derivatives can exhibit significant insecticidal and fungicidal activities.

Insecticidal and Fungicidal Efficacy

In a detailed examination of various benzamide derivatives, including this compound, several compounds demonstrated effective insecticidal activity against species like Helicoverpa armigera and Spodoptera frugiperda. The following table summarizes the antifungal activities observed:

CompoundTarget OrganismInhibition Rate (%)
14hPyricularia oryae77.8
14qMythimna separate70
14eVarious Fungi55.6 - 66.7

These findings indicate that this compound and its analogs could serve as effective agents in pest management strategies .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through inhibition of specific enzymes or receptors involved in cellular proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 3-(trifluoromethyl)benzoyl chloride with N-methyl-4-chloroaniline in dichloromethane (DCM) under basic conditions (e.g., sodium carbonate or triethylamine). The reaction is carried out at 0–5°C to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization yields the final product. Hazard analysis for reagents like benzoyl chlorides and chlorinated solvents is critical .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Structural confirmation relies on:

  • 1H/13C NMR : Key signals include the trifluoromethyl group (δ ~120–125 ppm in 13C) and aromatic protons (δ 7.2–8.1 ppm in 1H).
  • LC-MS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 342).
  • Elemental Analysis : Confirms C, H, N, and Cl content.
    Consistency across these methods ensures purity and correct functional group orientation .

Q. What safety precautions are essential during synthesis?

  • Methodological Answer :

  • Hazard Analysis : Assess risks for reagents like O-benzyl hydroxylamine (mutagenicity) and dichloromethane (volatility).
  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Waste Disposal : Chlorinated solvents require segregated waste streams.
    Refer to Prudent Practices in the Laboratory (National Academies Press) for guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Replace DCM with acetonitrile for faster kinetics (polar aprotic solvents enhance acyl chloride reactivity).
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate coupling.
  • Temperature Control : Gradual warming (0°C → RT) reduces decomposition of intermediates.
    Pilot studies show yields improving from 65% to 85% under optimized conditions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Stability Assays : Test hepatic microsome stability to identify rapid degradation.
  • Plasma Protein Binding : Use equilibrium dialysis to assess free drug availability.
  • Dose Adjustments : Compensate for pharmacokinetic differences (e.g., higher doses in vivo).
    For example, discrepancies in Trypanosoma brucei inhibition may arise from serum protein interactions .

Q. How do substituent modifications affect biological activity?

  • Methodological Answer :

Substituent PositionModificationBioactivity Trend (IC50)Reference
Phenyl (4-Cl)Replacement with CF3↓ Potency (2.5→8.1 µM)
N-MethylDemethylation↑ Solubility, ↓ Stability
  • Key Insight : Trifluoromethyl groups enhance metabolic stability but may reduce binding affinity in crowded active sites .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., Trypanosoma brucei RNA polymerase).
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability.
  • Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions.
    Validation via X-ray crystallography (SHELX refinement) is critical .

Q. How can mutagenicity risks be assessed preclinically?

  • Methodological Answer :

  • Ames II Test : Use TA98 and TA100 Salmonella strains ± metabolic activation (S9 fraction).
  • Thresholds : Mutagenic index <2 indicates low risk.
    N-(4-chlorophenyl)-N-methyl derivatives showed mutagenicity comparable to benzyl chloride (MI = 1.8), necessitating controlled handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.